molecular formula C23H16Cl2N2O4 B12206383 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide

2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide

Cat. No.: B12206383
M. Wt: 455.3 g/mol
InChI Key: OHIKLISIMULCFG-UHFFFAOYSA-N
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Description

2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a benzofuran moiety, and multiple substituents such as chloro and methoxy groups

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce new functional groups like amines or ethers .

Mechanism of Action

The mechanism by which 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C23H16Cl2N2O4

Molecular Weight

455.3 g/mol

IUPAC Name

2,6-dichloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C23H16Cl2N2O4/c1-12-17-11-14(26-23(29)16-8-10-19(24)27-22(16)25)5-9-18(17)31-21(12)20(28)13-3-6-15(30-2)7-4-13/h3-11H,1-2H3,(H,26,29)

InChI Key

OHIKLISIMULCFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=C(N=C(C=C3)Cl)Cl)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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